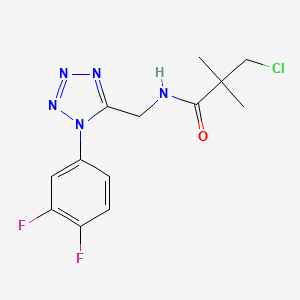![molecular formula C14H15ClN2O3 B2529104 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-furohydrazide CAS No. 861508-50-1](/img/structure/B2529104.png)
5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-furohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-furohydrazide is a chemical compound with the molecular formula C14H15ClN2O3 and a molecular weight of 294.73 g/mol This compound is known for its unique structure, which includes a furohydrazide moiety linked to a chlorinated dimethylphenoxy group
Métodos De Preparación
The synthesis of 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-furohydrazide typically involves the reaction of 4-chloro-3,5-dimethylphenol with appropriate reagents to form the intermediate 4-chloro-3,5-dimethylphenoxy methyl derivative. This intermediate is then reacted with 2-furohydrazide under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Análisis De Reacciones Químicas
5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-furohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the chlorine atom can be replaced by other nucleophiles.
Aplicaciones Científicas De Investigación
5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-furohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes
Mecanismo De Acción
The mechanism of action of 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-furohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
Comparación Con Compuestos Similares
5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-furohydrazide can be compared with similar compounds such as:
4-Chloro-3,5-dimethylphenol: This compound is a precursor in the synthesis of this compound and has similar chemical properties.
2-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-methylpropanoic acid: Another related compound with similar structural features and chemical reactivity.
5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-furoic acid: This compound is closely related and shares similar synthetic routes and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-8-5-11(6-9(2)13(8)15)19-7-10-3-4-12(20-10)14(18)17-16/h3-6H,7,16H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRKQXQIOQNNEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=CC=C(O2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2529022.png)
![1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2529023.png)
![6-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2529024.png)
![[1-(4,6-Dimethyl-2-pyrimidinyl)-5-(hydroxymethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2529025.png)
![(E)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2529026.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2529028.png)

![3-(thiophen-2-yl)-1-[2-(trifluoromethoxy)benzenesulfonyl]pyrrolidine](/img/structure/B2529032.png)


![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/new.no-structure.jpg)
![3-fluoro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide](/img/structure/B2529043.png)
![1-[2-(2-Nitrophenoxy)ethyl]piperidine](/img/structure/B2529044.png)
